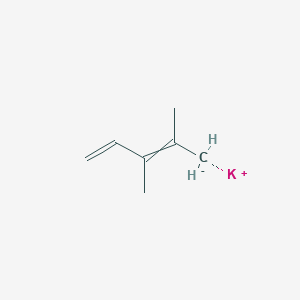
potassium;4-methanidyl-3-methylpenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4-methanidyl-3-methylpenta-1,3-diene is an organic compound characterized by its unique structure, which includes a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-methanidyl-3-methylpenta-1,3-diene typically involves the reaction of 4-methyl-1,3-pentadiene with a potassium reagent. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;4-methanidyl-3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
Potassium;4-methanidyl-3-methylpenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which potassium;4-methanidyl-3-methylpenta-1,3-diene exerts its effects involves the interaction of its conjugated diene system with various molecular targets. The conjugated system allows for delocalization of electrons, which can participate in various chemical reactions, including electrophilic addition and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2,4-Hexadiene: A compound with a similar structure but different substitution pattern.
Uniqueness
Potassium;4-methanidyl-3-methylpenta-1,3-diene is unique due to its specific substitution pattern and the presence of a potassium atom, which can influence its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
118398-23-5 |
|---|---|
Molecular Formula |
C7H11K |
Molecular Weight |
134.26 g/mol |
IUPAC Name |
potassium;4-methanidyl-3-methylpenta-1,3-diene |
InChI |
InChI=1S/C7H11.K/c1-5-7(4)6(2)3;/h5H,1-2H2,3-4H3;/q-1;+1 |
InChI Key |
KPJTXTPUPQUKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C=C)[CH2-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















